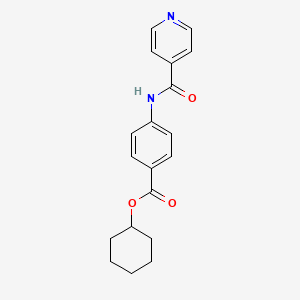

cyclohexyl 4-(isonicotinoylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohexyl 4-(isonicotinoylamino)benzoate is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 324.14739250 g/mol and the complexity rating of the compound is 420. The solubility of this chemical has been described as 2.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Postcondensation Modifications of Ugi Products

Cyclohexyl compounds play a critical role in the postcondensation modifications of Ugi four-component condensation products. Using 1-isocyanocyclohexene as the isocyanide input in the Ugi reaction, diverse structures such as new carboxylic acids, esters, and thioesters can be synthesized. This demonstrates the potential of cyclohexyl compounds in facilitating the synthesis of complex organic structures and libraries of compounds (Keating & Armstrong, 1996).

Metabolism Studies

Cyclohexyl derivatives, such as cyclohexane carboxylate and cyclohex-1-ene carboxylate, have been studied in the context of microbial metabolism. These compounds have been identified as intermediates in the metabolism of benzoate by "Syntrophus aciditrophicus." This research is crucial for understanding the biochemical pathways involved in the degradation of aromatic compounds in the environment (Elshahed et al., 2001).

Crystallography

In crystallography, the study of compounds such as methyl 4-(cyclohexylaminocarbonyl)benzoate has provided insights into molecular structures and bonding. The crystal structures of these compounds reveal how molecules connect and interact, which is crucial for the design of new materials and drugs (Jones & Kuś, 2004).

Organotin Compounds

The synthesis of organotin compounds, such as n-butyloxotin benzoate and methyloxotin cyclohexanoate, represents another application area. These compounds form a new structural class of organotin compounds and have potential applications in materials science and catalysis (Holmes et al., 1987).

Environmental Biodegradation

The study of cyclohexyl compounds also extends to environmental biodegradation. The identification of metabolic intermediates, such as cyclohexadienecarboxylates, in the anaerobic degradation of benzoate by Rhodopseudomonas palustris highlights their role in the biodegradation of aromatic compounds in nature (Gibson & Gibson, 1992).

Liquid Crystal Research

Compounds like cyclohexyl benzoate derivatives have applications in the field of liquid crystals. These substances are crucial for developing new materials with specific optical and electronic properties, which can be used in displays and other technologies (Shen Jin-ping, 2007).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The safety data sheet for a similar compound, cyclohexyl isocyanate, indicates that it is a flammable liquid and vapor, and it may cause skin irritation, serious eye damage, and respiratory irritation .

Propriétés

IUPAC Name |

cyclohexyl 4-(pyridine-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-18(14-10-12-20-13-11-14)21-16-8-6-15(7-9-16)19(23)24-17-4-2-1-3-5-17/h6-13,17H,1-5H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOOSFGUHCOASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641560 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![(NE)-N-[[3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5515129.png)

![2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B5515136.png)

![4-chloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B5515156.png)

![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)

![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)